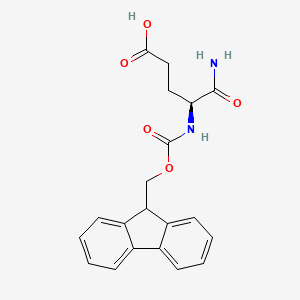

(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid

描述

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (CAS: 288149-55-3) is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected γ-amino acid derivative. Its structure features:

- An Fmoc group at the N-terminus for temporary amine protection during solid-phase peptide synthesis (SPPS).

- A primary amide (-NH₂-C=O) at the 5-position of the pentanoic acid backbone.

- A carboxylic acid terminus (-COOH) for peptide bond formation.

属性

IUPAC Name |

(4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c21-19(25)17(9-10-18(23)24)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,25)(H,22,26)(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRFDZFXTSDMFA-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620963 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288149-55-3 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The compound is typically synthesized via the introduction of the Fmoc protecting group onto the amino functionality of the glutamic acid derivative. The preparation generally follows these steps:

- Starting Material: The synthesis begins with (S)-glutamic acid or a suitably protected glutamic acid derivative.

- Protection of Amino Group: The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to form the Fmoc-protected amino acid.

- Side Chain Protection: The carboxyl group on the side chain is often protected or converted to an amide, depending on the target derivative (e.g., amide formation for Fmoc-Glu-NH2).

- Purification: The product is purified by crystallization or chromatography to obtain the pure Fmoc-protected amino acid.

Detailed Preparation Methods

Fmoc Protection via Mixed Anhydride Method

One reported method for preparing Fmoc amino acid derivatives involves the mixed anhydride method :

- The free amino acid is first activated by converting the carboxyl group into a mixed anhydride intermediate using reagents such as isobutyl chloroformate.

- Sodium azide (NaN3) or other nucleophiles can be introduced for further transformations.

- Fmoc-Cl is then reacted with the free amino group to form the Fmoc-protected amino acid azide intermediate, which can be further processed to the desired product.

This method, documented in the literature, provides good yields and purity for Fmoc amino acid derivatives and is applicable for the preparation of (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid.

Solid-Phase Peptide Synthesis (SPPS) Approach

Another preparation route involves solid-phase peptide synthesis (SPPS) :

- The Fmoc-protected amino acid is synthesized or purchased and then attached to a resin (e.g., Merrifield resin).

- Sequential coupling reactions are performed to elongate the peptide chain.

- The Fmoc group serves as a temporary protecting group that can be removed under mild basic conditions to allow further coupling.

- This method is widely used for synthesizing peptides containing glutamic acid derivatives with Fmoc protection.

Solution-Phase Synthesis and Purification

- The compound can also be prepared in solution phase by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium bicarbonate or triethylamine.

- The reaction mixture is then extracted and purified by recrystallization or chromatography.

- The final product is characterized by NMR, mass spectrometry, and other analytical techniques to confirm structure and purity.

Solubility and Stock Solution Preparation

For research applications, the compound is often prepared as stock solutions:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 2.7146 | 0.5429 | 0.2715 |

| 5 mg | 13.5729 | 2.7146 | 1.3573 |

| 10 mg | 27.1459 | 5.4292 | 2.7146 |

- Solvents such as DMSO, PEG300, Tween 80, corn oil, or water are used depending on the application (e.g., in vivo formulation).

- The preparation involves dissolving the compound in DMSO as a master stock, followed by sequential addition of co-solvents to achieve a clear solution.

- Physical methods like vortexing, ultrasound bath, or heating to 37°C can aid dissolution.

- Storage recommendations include keeping stock solutions at -80°C for up to 6 months or at -20°C for 1 month to maintain stability.

Research Findings and Analytical Characterization

- The compound's molecular weight is 368.38 g/mol with formula C20H20N2O5.

- Analytical methods such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) are used for characterization.

- Stability studies indicate that the Fmoc group remains intact under typical storage and handling conditions.

- Research involving oxidation and further functionalization of Fmoc-protected amino acids has been reported, demonstrating the compound's utility in complex peptide synthesis and modification.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, which are essential building blocks in the synthesis of proteins and other biologically active molecules .

科学研究应用

Chemical Synthesis

Fmoc Protection Strategy

The compound serves as a versatile building block in the synthesis of peptides and proteins. The fluorenylmethoxycarbonyl (Fmoc) group is widely used for the protection of amino groups during peptide synthesis. Its stability under basic conditions allows for selective deprotection without affecting other functional groups, making it an essential component in solid-phase peptide synthesis (SPPS) protocols.

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Stability (Basic) | Stability (Acidic) | Deprotection Method |

|---|---|---|---|

| Fmoc | High | Moderate | Base (e.g., piperidine) |

| Boc | Moderate | High | Acid (e.g., TFA) |

| Cbz | Low | High | Hydrogenation |

Medicinal Chemistry

Anticancer Research

Recent studies have investigated the potential of Fmoc-Lys(Alloc)-OH derivatives as anticancer agents. The compound's ability to form conjugates with various bioactive molecules enhances its therapeutic index. For instance, conjugation with cytotoxic agents has shown promise in selectively targeting cancer cells while minimizing damage to healthy tissues.

Case Study: Targeted Drug Delivery

A study published in Journal of Medicinal Chemistry explored the synthesis of peptide-drug conjugates using Fmoc-Lys(Alloc)-OH. The results indicated that these conjugates exhibited improved cellular uptake and cytotoxicity against various cancer cell lines compared to free drugs .

Bioconjugation

Bioconjugate Chemistry

The compound's reactive amino groups enable its use in bioconjugation techniques, facilitating the attachment of biomolecules such as antibodies or enzymes to therapeutic agents. This application is crucial in developing targeted therapies and diagnostic tools.

Table 2: Bioconjugation Strategies Using Fmoc-Lys(Alloc)-OH

| Bioconjugation Method | Target Molecule | Application |

|---|---|---|

| Click Chemistry | Antibody | Targeted therapy |

| Enzyme Conjugation | Enzyme | Diagnostic imaging |

| Peptide Synthesis | Peptide | Vaccine development |

Epigenetics Research

Role in Epigenetic Modulation

Recent research has highlighted the role of Fmoc-Lys(Alloc)-OH derivatives in epigenetic modulation. Compounds derived from this structure have been shown to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation.

Case Study: HDAC Inhibition

A study demonstrated that specific derivatives of Fmoc-Lys(Alloc)-OH inhibited HDAC activity, leading to increased histone acetylation and altered gene expression profiles associated with cancer progression . This finding suggests potential applications in cancer therapy through epigenetic reprogramming.

作用机制

The mechanism of action of (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

Key structural analogs and their differences are summarized below:

Key Observations:

- Amide vs. Tertiary Amine : The target compound’s primary amide (−NH₂-C=O) enhances hydrogen bonding, unlike tertiary amines (e.g., Compound 8), which improve lipophilicity .

- Ester vs. Amide: The tert-butoxy ester in (R)-4-Fmoc-amino-5-(tert-butoxy)-5-oxopentanoic acid offers acid stability compared to the amide’s susceptibility to hydrolysis .

- Positional Isomerism: 5-Amino-4-oxopentanoic acid () lacks the Fmoc group and has a ketone at position 4, altering its reactivity in peptide elongation .

Insights:

Optical Activity:

- The target compound’s stereochemistry (S-configuration) is critical for chiral recognition in peptide synthesis. Analogs like Compound 8 ([α]₂₀D = −1.7) show moderate optical rotation, influenced by substituent bulk .

生物活性

(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid, commonly known as Fmoc-Glu-NH2, is a derivative of glutamic acid that incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in peptide synthesis and has garnered attention for its potential biological activities.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of Fmoc-Glu-NH2 is primarily linked to its role in peptide synthesis, particularly in the context of drug development and biomaterials. The Fmoc group facilitates the synthesis of peptides by providing a stable yet easily removable protective group for the amino functionality.

- Peptide Synthesis : The Fmoc group allows for selective protection and deprotection during solid-phase peptide synthesis (SPPS), enabling the formation of complex peptide structures with high efficiency and yield .

- Biocompatibility : Compounds like Fmoc-Glu-NH2 are often incorporated into biomaterials due to their biocompatibility, which is crucial for applications in drug delivery systems and tissue engineering .

Case Studies

Several studies have highlighted the biological implications and applications of Fmoc-protected amino acids:

- Study on Supramolecular Interactions : A comprehensive survey examined noncovalent interactions in crystal structures of Fmoc-amino acids, emphasizing their structural features relevant to biomedical applications. This study noted that the unique properties of the Fmoc group could enhance the design of novel hydrogelators and biomaterials .

- Peptide Therapeutics : Research has shown that peptides synthesized using Fmoc chemistry can exhibit significant therapeutic effects, including anti-inflammatory and antimicrobial properties. For instance, specific peptides derived from Fmoc-protected amino acids have been tested for their efficacy against various pathogens, demonstrating promising results .

Table 1: Summary of Biological Activities

Table 2: Properties of Fmoc-Glu-NH2

| Property | Value |

|---|---|

| Molecular Weight | 372.39 g/mol |

| Solubility | Soluble in DMF and DMSO |

| Stability | Stable under acidic conditions |

常见问题

Q. What are the key considerations for synthesizing (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The Fmoc (fluorenylmethoxycarbonyl) group is critical for protecting the amino group during SPPS. Use a stepwise coupling protocol with activating agents like HBTU or HATU in DMF, ensuring a 3-4x molar excess of the amino acid derivative. Monitor coupling efficiency via Kaiser or chloranil tests. Deprotection of the Fmoc group requires 20% piperidine in DMF, followed by thorough washing to prevent side reactions. Optimize reaction pH (8–9) to maintain amine nucleophilicity and minimize racemization .

Q. How can researchers purify this compound and validate its structural integrity post-synthesis?

- Methodological Answer : Purification is typically achieved via reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA). Confirm purity (>95%) by analytical HPLC and LC-MS. Structural validation requires - and -NMR to verify the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and the amide/oxopentanoic acid backbone. FT-IR can confirm carbonyl stretches (~1650–1750 cm) for amide and carboxylic acid groups .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C in a tightly sealed, light-protected container under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents. For short-term use, store at 4°C in anhydrous DMSO or DMF with desiccants. Regularly monitor via TLC or HPLC for degradation (e.g., free amine formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound in polar aprotic solvents?

- Methodological Answer : Solubility discrepancies often arise from variations in solvent purity, temperature, or residual salts. Perform systematic solubility tests in DMF, DMSO, and THF at 25°C and 40°C under controlled humidity. Use Karl Fischer titration to quantify solvent water content, as even 0.1% HO can drastically reduce solubility. Cross-validate with dynamic light scattering (DLS) to detect aggregation .

Q. What strategies mitigate racemization during the coupling of this compound in peptide elongation?

- Methodological Answer : Racemization is minimized by using low-temperature (0–4°C) coupling conditions with additives like HOBt or Oxyma Pure. Avoid prolonged exposure to basic conditions (e.g., DIEA) during activation. Employ microwave-assisted synthesis (50–60°C, short durations) to enhance coupling efficiency while suppressing racemization. Monitor enantiomeric purity via chiral HPLC with a Crownpak CR-I column .

Q. How do steric and electronic effects of the Fmoc group influence the reactivity of the 5-amino-5-oxopentanoic acid moiety?

- Methodological Answer : The Fmoc group’s electron-withdrawing nature reduces the nucleophilicity of the α-amino group, requiring stronger activating agents for coupling. Steric hindrance from the fluorenyl moiety can slow reaction kinetics; this is addressed by using ultrasonication to enhance mass transfer. Computational modeling (DFT) can predict charge distribution and optimize reaction parameters .

Q. What analytical approaches distinguish degradation products arising from Fmoc cleavage versus oxopentanoic acid hydrolysis?

- Methodological Answer : Use LC-MS/MS to identify degradation pathways:

- Fmoc cleavage : Detects free amine (m/z decrease by 222.2 Da) and fluorenylmethanol byproduct.

- Oxopentanoic acid hydrolysis : Identifies succinimide intermediates or truncated peptides.

Accelerated stability studies (40°C/75% RH for 4 weeks) combined with high-resolution mass spectrometry (HRMS) provide degradation kinetics .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in aqueous environments?

- Methodological Answer : Avoid dust formation and use fume hoods with HEPA filters. Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with 10% acetic acid to neutralize any basic residues, followed by soap and water. For spills, adsorb with vermiculite and dispose as hazardous waste. Monitor airborne particles via NIOSH Method 0500 .

Q. How does the compound’s reactivity with common laboratory reagents (e.g., TFA, DCC) impact experimental design?

- Methodological Answer : The oxopentanoic acid moiety reacts exothermically with carbodiimides (DCC/EDC), necessitating slow addition under cooling. TFA used in Fmoc deprotection can protonate the 5-amino group, requiring neutralization before subsequent couplings. Pre-test compatibility with reducing agents (e.g., TCEP) to avoid thiol-mediated side reactions .

Comparative and Application-Oriented Questions

Q. How do structural analogs (e.g., Fmoc-protected alanine or phenylglycine) inform the optimization of this compound’s bioactivity?

- Methodological Answer :

Compare LogP values and steric parameters (e.g., Taft’s Es) to correlate structure with membrane permeability. For instance, replacing the oxopentanoic acid with a phenylthio group (as in ’s analog) enhances hydrophobic interactions in enzyme-binding pockets. Use SPR or ITC to quantify binding affinities and guide derivatization .

Q. What role does this compound play in designing prodrugs or enzyme-activated therapeutics?

- Methodological Answer :

The 5-amino-5-oxopentanoic acid segment serves as a substrate for proteases (e.g., cathepsin B) in tumor microenvironments, enabling site-specific drug release. Conjugate with cytotoxic agents via a pH-sensitive linker (e.g., hydrazone) and validate activation kinetics using fluorescence-based assays (FRET probes) .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting NMR data regarding the conformation of the oxopentanoic acid chain?

- Methodological Answer :

Variable-temperature NMR (VT-NMR) can resolve dynamic conformational changes. For example, at 298 K, the oxopentanoic acid may exhibit free rotation, while at 223 K, restricted rotation reveals distinct diastereotopic protons. Compare with X-ray crystallography data (e.g., ’s cyclohexyl derivative) to confirm spatial arrangement .

Q. What experimental controls are essential when observing unexpected byproducts in Fmoc deprotection?

- Methodological Answer :

Include a negative control (no piperidine) to rule out solvent-mediated degradation. Use LC-MS to identify byproducts: - Dipeptide formation : Indicates incomplete deprotection.

- Fluorenylmethyl adducts : Suggests residual Fmoc-chloroformates.

Optimize deprotection time (2 × 5 min cycles) and ensure anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。